CRTh2 Receptor Antagonist Activity of the 7-Azaindole-3-acetic Acid Scaffold vs. Optimized Clinical Candidates NVP-QAV680 and Fevipiprant
The parent 7-azaindole-3-acetic acid (free acid form of the target compound) exhibits CRTh2 receptor antagonist activity with an IC₅₀ of 167 nM in a filtration binding assay using membranes from human CRTh2-expressing CHO.K1 cells [1]. This scaffold was subsequently optimized by Novartis to yield NVP-QAV680, which achieved a Ki of 36 nM and an IC₅₀ of 147 nM in a cAMP whole-cell functional assay [2]. Further optimization led to fevipiprant (QAW039), a clinical-stage DP2/CRTh2 antagonist with a Ki of 1.05 nM and an IC₅₀ of 0.44 nM for inhibition of PGD₂-induced eosinophil shape change in human whole blood . The approximately 380-fold potency range (167 nM to 0.44 nM) across this chemotype series demonstrates the scaffold's validated target engagement and quantifiable optimization trajectory, establishing the unsubstituted 7-azaindole-3-acetic acid core as the essential starting point for medicinal chemistry campaigns against CRTh2.
| Evidence Dimension | CRTh2/DP2 receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | 7-Azaindole-3-acetic acid (free acid): IC₅₀ = 167 nM (CRTh2 filtration binding assay, CHO.K1-CRTh2 membranes) |
| Comparator Or Baseline | NVP-QAV680: Ki = 36 nM, IC₅₀ = 147 nM (cAMP whole-cell assay); Fevipiprant (QAW039): Ki = 1.05 nM, IC₅₀ = 0.44 nM (PGD₂-induced eosinophil shape change in human whole blood) |
| Quantified Difference | ~380-fold potency range from parent scaffold (167 nM) to optimized clinical candidate fevipiprant (0.44 nM) |
| Conditions | Filtration binding assay (CRTh2-expressing CHO.K1 membranes) for parent; cAMP whole-cell assay for NVP-QAV680; human whole blood eosinophil shape change for fevipiprant |
Why This Matters
The validated CRTh2 antagonist activity of the 7-azaindole-3-acetic acid scaffold confirms its suitability as a starting point for lead optimization in allergic disease programs, with a well-characterized SAR trajectory from 167 nM to sub-nanomolar potency.
- [1] BindingDB entry BDBM50296848. IC₅₀ = 167 nM for 7-azaindole-3-acetic acid at Prostaglandin D2 receptor 2 (CRTh2). Data curated from Sandham DA et al. Bioorg Med Chem Lett. 2009;19(16):4794-4798. Meas. Tech.: ChEMBL_582710 (CHEMBL1054972). View Source
- [2] Sykes DA, Bradley ME, Riddy DM, et al. Discovery and characterization of NVP-QAV680, a potent and selective CRTh2 receptor antagonist suitable for clinical testing in allergic diseases. Bioorg Med Chem. 2013;21(21):6582-6591. doi:10.1016/j.bmc.2013.08.018 (Ki = 36 nM; IC₅₀ = 147 nM in cAMP assay). View Source
